molecular formula C19H33NO6 B14490217 Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate CAS No. 63473-99-4

Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate

Cat. No.: B14490217
CAS No.: 63473-99-4
M. Wt: 371.5 g/mol
InChI Key: GMSWNJATHACTJK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of cyclohexylamino and cyclohexyloxy groups attached to a propanol backbone, with maleate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate typically involves the reaction of cyclohexylamine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or distillation. The maleate salt is formed by reacting the synthesized compound with maleic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone, while reduction may produce cyclohexanol.

Scientific Research Applications

Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylamino)-3-phenoxy-2-propanol: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.

    1-(Cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol: Contains a methoxyphenoxy group, offering different chemical properties.

Uniqueness

Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Properties

CAS No.

63473-99-4

Molecular Formula

C19H33NO6

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(cyclohexylamino)-3-cyclohexyloxypropan-2-ol

InChI

InChI=1S/C15H29NO2.C4H4O4/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;5-3(6)1-2-4(7)8/h13-17H,1-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GMSWNJATHACTJK-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(CC1)NCC(COC2CCCCC2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)NCC(COC2CCCCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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